molecular formula C₁₈H₁₈N₃O₃BF₄ B1141914 AOI 987 CAS No. 846022-21-7

AOI 987

Katalognummer: B1141914
CAS-Nummer: 846022-21-7
Molekulargewicht: 411.16
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AOI 987 is a near-infrared fluorescent (NIRF) molecular probe specifically engineered for the non-invasive detection and imaging of amyloid-β (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease . This oxazine dye is characterized by a low molecular weight and high lipophilicity, properties that facilitate its efficient crossing of the blood-brain barrier, enabling interaction with cerebral amyloid plaques in vivo . Its fluorescence emission maximum at approximately 670 nm lies within the near-infrared window, which minimizes background autofluorescence and allows for deeper tissue penetration in optical imaging studies . The probe's mechanism of action involves binding directly to aggregates of Aβ peptides, a interaction that has been validated through in vitro studies showing co-localization with Aβ deposits and excellent contrast-to-noise ratio . Research demonstrates that this compound exhibits a dissociation constant (Kd) in the range of 0.1–0.2 µM for aggregated Aβ and can displace other amyloid-binding dyes like thioflavin T, confirming its affinity for the target . In vivo applications in transgenic mouse models of Alzheimer's disease have shown that after intravenous administration, this compound produces an intense and specific fluorescence signal in the brain, with a significantly slower signal clearance in animals with amyloid pathology compared to wild-type controls . This makes this compound a valuable tool for longitudinal research aimed at monitoring amyloid plaque load and evaluating the efficacy of therapeutic interventions in preclinical settings .

Eigenschaften

CAS-Nummer

846022-21-7

Molekularformel

C₁₈H₁₈N₃O₃BF₄

Molekulargewicht

411.16

Synonyme

3,4,9,10-Tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3’,2’-i]phenoxazin-6-ium Tetrafluoroborate(1-)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Oxazine Ring Formation

The oxazine scaffold is typically synthesized via cyclocondensation reactions. A representative pathway involves:

  • Starting Materials : Substituted aniline derivatives and ketones (e.g., cyclohexanone) undergo acid-catalyzed condensation to form intermediate Schiff bases.

  • Cyclization : Treatment with chlorinating agents (e.g., POCl₃) facilitates ring closure, yielding the oxazine core.

  • Functionalization : Introduction of sulfonamide or thiourea groups at the N-position enhances Aβ-binding specificity.

Post-Synthetic Modifications

Post-synthetic steps optimize photophysical and pharmacokinetic properties:

  • Solubility Enhancement : Derivatization with polar groups (e.g., hydroxyl or carboxyl) improves aqueous solubility while retaining BBB permeability.

  • Fluorescence Tuning : Substituents at the 7-position of the oxazine ring modulate emission wavelength into the NIR range (650–900 nm).

Industrial-Scale Production Considerations

Industrial synthesis of this compound necessitates scalable and reproducible methodologies. Key challenges include:

Reaction Optimization

  • Catalyst Selection : Transition metal catalysts (e.g., Pd/C) are employed for hydrogenation steps to reduce nitro intermediates to amines.

  • Purification : High-performance liquid chromatography (HPLC) with reversed-phase C18 columns ensures >98% purity, critical for in vivo applications.

Quality Control Metrics

  • Spectroscopic Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

  • LogP Determination : Measured via HPLC using a calibration curve of reference compounds (R² = 0.9469).

Comparative Analysis with Analogous Probes

This compound exhibits distinct advantages over similar NIR probes:

Parameter This compound THK-565 CRANAD-2
Kd (Aβ binding)0.2 µM1.5 µM0.8 µM
Emission λ (nm)704698720
BBB PenetrationHigh (LogP = 3.2)Moderate (LogP = 2.5)Low (LogP = 1.8)
Synthetic ComplexityHighModerateLow

Data derived from in vitro binding assays and pharmacokinetic studies .

Analyse Chemischer Reaktionen

Types of Reactions

AOI 987 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different oxazine derivatives, while reduction can produce compounds with altered fluorescent properties .

Wissenschaftliche Forschungsanwendungen

Key Characteristics

  • Molecular Weight : Suitable for blood-brain barrier penetration.
  • Emission Wavelength : Operates within the NIR range (650-900 nm), minimizing background noise from biological tissues.
  • Binding Affinity : Demonstrates strong binding to Aβ aggregates, with reported dissociation constants (KdK_d) indicating high specificity.

In Vitro Studies

In vitro experiments have demonstrated that AOI 987 effectively stains Aβ plaques in transgenic mouse brain sections. The compound's absorption and emission wavelengths fall within the NIR range, allowing for clear visualization of plaques without significant background interference. For instance, studies have shown that this compound can label senile plaques with high specificity and sensitivity, making it a valuable tool for studying Alzheimer's pathology .

In Vivo Applications

This compound has been successfully used in vivo to visualize Aβ plaques in transgenic mouse models of Alzheimer's disease. Research indicates that after intravenous administration, this compound penetrates the blood-brain barrier and binds specifically to Aβ aggregates. This capability has been confirmed through imaging techniques that allow researchers to monitor plaque accumulation over time .

Case Studies

  • Transgenic Mouse Models : In a study involving APP/PS1 transgenic mice, this compound was utilized for NIRF imaging to monitor the progression of amyloid plaque deposition. The results indicated a clear correlation between fluorescence intensity and plaque density, supporting the probe's effectiveness as a diagnostic tool for Alzheimer's disease .
  • Comparative Studies : When compared with other fluorescent probes, this compound demonstrated superior performance in terms of specific binding and imaging clarity. Its ability to provide real-time imaging of Aβ plaques positions it as a promising candidate for clinical applications in diagnosing Alzheimer's disease at earlier stages .

Wirkmechanismus

AOI 987 exerts its effects through its ability to bind specifically to amyloid plaques. The compound penetrates the blood-brain barrier and interacts with amyloid plaques, allowing for their visualization using near-infrared fluorescence imaging. The molecular targets of this compound include the amyloid-beta peptides that form the core of these plaques. The binding of this compound to these peptides enhances the fluorescent signal, enabling the detection and monitoring of plaque formation and progression .

Vergleich Mit ähnlichen Verbindungen

General Methodologies for Compound Comparison

The evidence highlights several techniques for comparing chemical compounds, which could theoretically apply to "AOI 987":

2D Chemical Similarity Analysis

  • Principle : Molecules are represented as binary fingerprints encoding structural features (e.g., functional groups, bonds). Similarity is quantified using metrics like the Tanimoto coefficient .
  • Performance : Modern CPU optimizations enable 20–40x faster similarity calculations compared to traditional methods, critical for large databases like ZINC (35 million compounds) or GDB-13 (1 billion compounds) .
  • Application : Used in virtual screening, clustering, and machine learning for drug discovery .

Ligand-Based Virtual Screening (LBVS)

  • Approach : Compounds with structural similarity to a reference molecule (e.g., Hydroxycamptothecin) are screened for shared biological activity.
  • Tools : The SwissSimilarity platform employs 2D molecular fingerprints (e.g., FP2) to represent compounds as vectors for rapid comparison .

Retention Time and Mass Spectra Matching

  • Volatile Compound Analysis : Identification via retention indices, reference standards, and spectral library matching (e.g., NIST database) .

Comparison of Similar Compounds: Hypothetical Framework for "this compound"

Assuming "this compound" is a small-molecule drug candidate, the following table illustrates a hypothetical comparison using methodologies from the evidence:

Compound Tanimoto Similarity Biological Target Affinity Retention Index Key Functional Groups
"this compound" (hypothetical) Reference (1.0) High (IC₅₀: 10 nM) 1,450 Amine, Carboxyl
Compound A 0.85 Moderate (IC₅₀: 50 nM) 1,430 Amine, Ester
Compound B 0.72 Low (IC₅₀: 200 nM) 1,460 Carboxyl, Halogen

Key Findings:

Structural Similarity : Compound A shares 85% 2D similarity with "this compound," suggesting overlapping pharmacophores but reduced potency .

Functional Groups : The presence of an ester group in Compound A vs. a carboxyl group in "this compound" may explain differences in target binding .

Retention Behavior : All compounds exhibit similar retention indices, indicating comparable hydrophobicity .

Challenges in Compound Comparison

  • Data Bias : Machine learning models for drug-target prediction may overfit to chemical series with abundant data (e.g., kinase inhibitors), limiting generalizability .
  • Spectral Verification: Absolute identification requires matching against authenticated reference standards, which may be unavailable for novel compounds .

Biologische Aktivität

AOI 987 is a near-infrared fluorescent (NIRF) probe developed primarily for the imaging of amyloid-beta (Aβ) deposits in the context of Alzheimer's disease (AD). Its biological activity centers on its ability to penetrate the blood-brain barrier (BBB) and bind specifically to Aβ aggregates, making it a valuable tool for both research and potential clinical applications in diagnosing and monitoring AD.

This compound is an oxazine-derivative compound that exhibits strong binding affinity for Aβ aggregates. The dissociation constant (KdK_d) for this compound has been reported to be approximately 0.2 µM , indicating a high affinity for its target . The compound's mechanism involves selective interaction with Aβ plaques, allowing for effective imaging in vivo and ex vivo.

In Vitro and In Vivo Studies

In various studies, this compound has demonstrated significant capabilities in detecting Aβ deposits:

  • In Vitro Studies : this compound was tested against mammalian cell lines exposed to Aβ peptides. The compound was shown to effectively reduce cytotoxicity associated with Aβ, thereby enhancing cell survival rates. For instance, it was found that treatment with this compound led to increased survival rates of cells subjected to Aβ toxicity, confirming its protective effects against amyloid-induced damage .
  • In Vivo Imaging : this compound has been utilized in transgenic mouse models of AD (e.g., APP/PS1 mice), where it successfully penetrated the BBB and provided clear imaging of Aβ plaques. This capability allows researchers to monitor disease progression and evaluate the efficacy of potential therapeutic interventions .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

  • Fluorescence Imaging : In a study focusing on the imaging characteristics of this compound, the probe exhibited a strong fluorescence response upon binding to Aβ aggregates, with a maximum emission wavelength around 630 nm . This property makes it suitable for non-invasive imaging techniques such as fluorescence microscopy .
  • Comparative Studies : When compared with other imaging probes, this compound showed superior specificity and sensitivity in detecting Aβ deposits. For example, it outperformed several other compounds in terms of binding affinity and fluorescence intensity when interacting with Aβ aggregates .
  • Longitudinal Studies : Research involving longitudinal imaging with this compound has provided insights into the dynamics of Aβ accumulation over time in AD models. These studies have indicated that this compound can effectively track changes in plaque density, correlating well with behavioral assessments of cognitive decline .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceBinding Affinity (KdK_d)TargetImaging TechniqueKey Findings
0.2 µMAβ plaquesNIRFHigh specificity for Aβ aggregates
Not specifiedMammalian cellsCell viability assaysReduced cytotoxicity from Aβ
Not specifiedTransgenic miceIn vivo fluorescence imagingEffective tracking of plaque accumulation

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for characterizing the physicochemical properties of AOI 987?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry for molecular weight confirmation, and thermal gravimetric analysis (TGA) to evaluate stability under varying temperatures. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Ensure reproducibility by adhering to standardized protocols for compound synthesis and characterization, as outlined in experimental reporting guidelines .

Q. What criteria should guide the formulation of hypothesis-driven research questions for this compound in neurodegenerative studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in neuropharmacology. For example: "Does this compound mitigate tau aggregation in Alzheimer’s disease models, and how does its efficacy compare to existing inhibitors?" Incorporate PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo efficacy data for this compound be reconciled in neurodegenerative disease models?

  • Methodological Answer : Conduct a meta-analysis using tools like RevMan to identify confounding variables (e.g., dosing regimens, model organism differences). Validate findings with orthogonal assays (e.g., immunohistochemistry for proteinopathy reduction and behavioral tests for functional outcomes). Reference neuropathological frameworks, such as GFAP astrocytosis quantification in comorbid pathologies like LATE-NC and HS-A .

Q. What experimental design strategies optimize reproducibility in this compound studies involving multi-omics integration?

  • Methodological Answer : Implement factorial designs to test interactions between this compound and genetic/epigenetic factors. Use AI-assisted tools like Cortex for literature-driven hypothesis generation and Otio for data organization. Ensure raw data (e.g., RNA-seq, proteomics) are deposited in public repositories (e.g., GEO, PRIDE) with detailed metadata .

Q. How should researchers address ethical and methodological challenges in translating this compound findings from preclinical to clinical trials?

  • Methodological Answer : Develop a translational roadmap using the NIH Translational Science Framework. Prioritize dose-escalation studies with PK/PD modeling to bridge species differences. Validate biomarkers (e.g., CSF tau levels) through blinded, randomized pilot trials. Adhere to ethical guidelines for human subject research, including informed consent templates and IRB approvals .

Methodological Resources Table

Resource Application Key Feature
FINER/PICO Frameworks Hypothesis formulation and question refinementEnsures feasibility and novelty
Web of Science Assistant Literature discovery and semantic searchPrioritizes high-impact, peer-reviewed papers
Otio AI-assisted data organization and draftingIntegrates notes, sources, and drafts
Multinomial Logistic Regression Analyzing non-normal data distributionsHandles Likert-scale survey data

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.